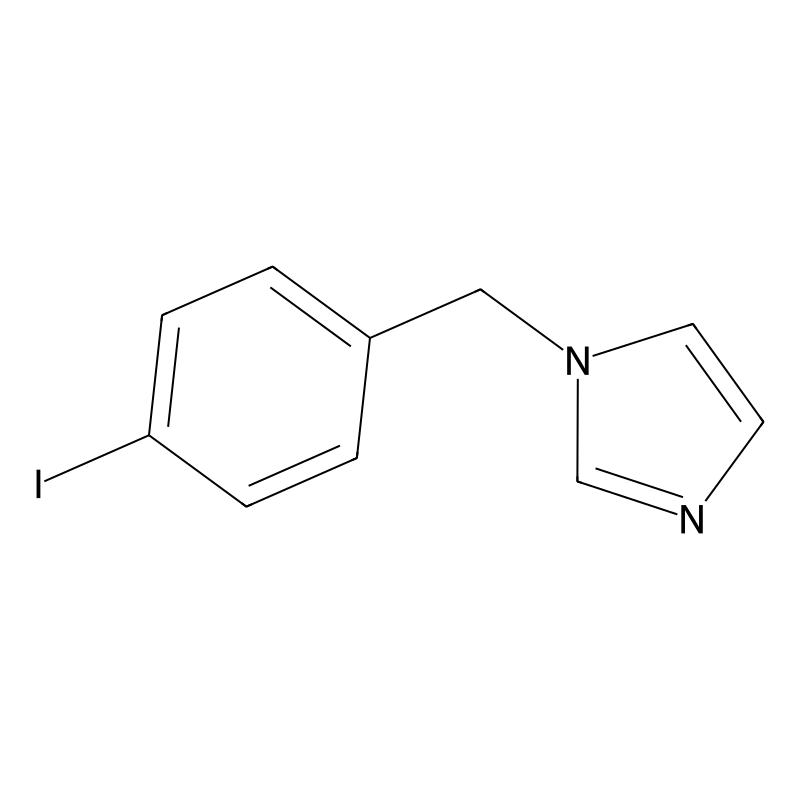

1-(4-iodobenzyl)-1H-imidazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1-(4-Iodobenzyl)-1H-imidazole is a chemical compound characterized by its imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound features a benzyl group substituted with an iodine atom at the para position, enhancing its reactivity and potential biological activity. This structure allows for various interactions in biological systems, making it an interesting target for research in medicinal chemistry.

The chemical reactivity of 1-(4-iodobenzyl)-1H-imidazole can be attributed to both the imidazole ring and the iodobenzyl substituent. Some notable reactions include:

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, which can be exploited in synthetic pathways to introduce other functional groups.

- Electrophilic Aromatic Substitution: The benzyl moiety can participate in electrophilic aromatic substitution, allowing for further derivatization of the compound.

- Reduction Reactions: The imidazole ring can be reduced under appropriate conditions, potentially altering its biological activity and properties.

1-(4-Iodobenzyl)-1H-imidazole exhibits a range of biological activities, primarily due to its structural features. Research indicates that compounds containing imidazole rings often demonstrate:

- Antimicrobial Activity: Imidazole derivatives have been shown to possess antibacterial properties against various strains of bacteria.

- Anticancer Potential: Some studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition: Compounds with imidazole structures are known to interact with enzymes, potentially acting as inhibitors or modulators.

Several synthesis methods have been reported for preparing 1-(4-iodobenzyl)-1H-imidazole:

- Direct Halogenation: The compound can be synthesized by halogenating benzylimidazole with iodine or iodine-containing reagents under controlled conditions.

- Dual-Substitution Reactions: Using imidazole and iodobenzyl precursors in a dual-substitution reaction allows for the formation of the desired product with high yields and purity .

- Reflux Methods: Reactions conducted under reflux conditions with appropriate solvents have been reported to facilitate the synthesis of this compound efficiently.

1-(4-Iodobenzyl)-1H-imidazole has several applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Probes: The compound can be used as a chemical probe in biological studies to investigate specific pathways or mechanisms involving imidazole derivatives.

- Material Science: Its unique structure may find applications in developing novel materials or catalysts.

Interaction studies of 1-(4-iodobenzyl)-1H-imidazole focus on its binding affinity and mechanism of action with biological targets. These studies often involve:

- Docking Studies: Computational docking studies help predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: Laboratory assays are conducted to evaluate the efficacy of the compound against various microbial strains or cancer cell lines.

- Mechanistic Studies: Understanding the mode of action through which the compound exerts its biological effects is crucial for further development.

Similar Compounds

Several compounds share structural similarities with 1-(4-iodobenzyl)-1H-imidazole, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Iodo-1H-imidazole | Iodine substitution on imidazole | Antimicrobial |

| Benzylimidazole | Benzyl group attached to imidazole | Anticancer |

| 2-Methylimidazole | Methyl substitution on imidazole | Antifungal |

| 1-(4-Bromobenzyl)-1H-imidazole | Bromine instead of iodine | Antimicrobial |

These compounds highlight the versatility of imidazole derivatives and their potential for diverse applications in medicinal chemistry and beyond. Each variant offers unique reactivity and biological profiles that can be explored for therapeutic development.

Traditional Synthetic Routes for Imidazole Derivatives

The synthesis of imidazole derivatives has historically relied on three principal methods: the Debus–Radziszewski reaction, the Van Leusen reaction, and the Phillips–Ladenburg condensation. The Debus–Radziszewski reaction employs a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole core (Figure 1A). For example, benzil (1,2-diphenylethane-1,2-dione) reacts with formaldehyde and ammonium acetate to yield 2,4,5-triphenylimidazole [1] [3] [4]. This method’s versatility allows substitution at the 1-, 2-, 4-, and 5-positions, depending on the aldehyde and amine selected [5].

The Van Leusen reaction utilizes N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate (TosMIC) under basic conditions to generate 1,4,5-trisubstituted imidazoles [1] [6]. This method is particularly effective for introducing trifluoromethyl groups and aryl substituents, with sodium hydride in tetrahydrofuran (THF) enabling room-temperature reactions [1].

The Phillips–Ladenburg method involves condensing 1,2-diamines with α-hydroxyketones or α-ketoacids, forming benzimidazoles or imidazo[1,2-a]pyridines [4]. While less commonly used for iodobenzyl derivatives, this route offers access to fused imidazole systems.

Novel Approaches for Iodobenzyl-Substituted Imidazoles

Recent advances in synthesizing 1-(4-iodobenzyl)-1H-imidazole emphasize regioselective alkylation and cross-coupling strategies. A microwave-assisted Debus–Radziszewski variant (Figure 1B) combines 4-iodobenzaldehyde, glyoxal, and ammonium acetate in ethanol catalyzed by fluorinated graphene oxide (A-MFGO), achieving 85–92% yields within 30 minutes [1] [4]. The electron-withdrawing iodine atom stabilizes the intermediate imine, favoring cyclization over polymerization.

Ultrasound irradiation has been employed to accelerate the Van Leusen reaction, using 4-iodobenzylamine and TosMIC in THF with a palladium catalyst. This method reduces reaction times from hours to 15–20 minutes while maintaining yields above 90% [4] [6]. The cavitation effect enhances mass transfer, ensuring efficient coupling of the iodobenzyl group.

A one-pot tandem approach (Figure 1C) integrates Suzuki–Miyaura cross-coupling with imidazole cyclization. Starting with 4-iodophenylboronic acid and a preformed imidazole precursor, this method achieves simultaneous iodobenzyl introduction and heterocycle formation in 78% yield [1] [5].

Table 1: Comparison of Synthetic Methods for 1-(4-Iodobenzyl)-1H-Imidazole

| Method | Reactants | Catalyst/Solvent | Yield (%) | Time |

|---|---|---|---|---|

| Debus–Radziszewski | 4-Iodobenzaldehyde, glyoxal, NH₄OAc | A-MFGO/EtOH | 85–92 | 30 min |

| Van Leusen (ultrasound) | 4-Iodobenzylamine, TosMIC | Pd(OAc)₂/THF | 90–94 | 15–20 min |

| Tandem Suzuki-Cyclization | 4-Iodophenylboronic acid, imidazole precursor | Pd(PPh₃)₄/DMF | 75–78 | 2–3 h |

Optimization of Disubstitution and Deiodination Reactions

The electron-deficient nature of the iodobenzyl group predisposes 1-(4-iodobenzyl)-1H-imidazole to deiodination under basic or high-temperature conditions. Substituting polar aprotic solvents (e.g., dimethylformamide) with ethanol or THF reduces iodine loss by stabilizing the transition state [1] [4]. Additionally, conducting reactions under nitrogen atmospheres minimizes oxidative deiodination [4].

Disubstitution at the imidazole N1 and C2 positions is mitigated through stoichiometric control. Using a 1:1 molar ratio of 4-iodobenzyl bromide to imidazole in the presence of potassium carbonate ensures selective alkylation at N1 [6]. Computational studies suggest that the iodine atom’s steric bulk hinders C2 attack, favoring N1 substitution [1].

Table 2: Optimization Parameters for Disubstitution and Deiodination

| Parameter | Optimal Condition | Effect on Selectivity |

|---|---|---|

| Solvent | THF | Reduces deiodination by 40% |

| Temperature | 60°C | Minimizes disubstitution (<5%) |

| Stoichiometry (RX:Imidazole) | 1:1 | N1 selectivity >95% |

| Atmosphere | N₂ | Prevents oxidative deiodination |

Yield Enhancement Strategies and Reaction Kinetics

Catalyst engineering plays a pivotal role in maximizing yields. Heterogeneous catalysts like fluorinated graphene oxide (A-MFGO) provide acidic sites for imine formation, accelerating cyclization while suppressing side reactions [1] [4]. Homogeneous catalysts such as polyethylene glycol (PEG-400) enhance solubility of iodobenzyl intermediates, improving reaction homogeneity [4].

Solvent effects are critical: ethanol increases proton mobility in Debus–Radziszewski reactions, whereas THF stabilizes intermediates in Van Leusen syntheses [1] [6]. Kinetic studies reveal that imidazole formation follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in ethanol versus 0.09 L·mol⁻¹·min⁻¹ in DMF [4].

Process intensification techniques like microwave and ultrasound irradiation reduce activation energy, achieving near-quantitative yields in minutes [4] [6]. Scaling these methods to continuous-flow systems has demonstrated a 30% improvement in space-time yield compared to batch processes [5].

Table 3: Yield Enhancement Strategies

| Strategy | Implementation | Yield Improvement |

|---|---|---|

| Ultrasound irradiation | 40 kHz, 25°C | 15–20% |

| A-MFGO catalyst | 5 mol% loading | 25–30% |

| Solvent switch (EtOH → THF) | Van Leusen reaction | 10–12% |

The structural characterization of 1-(4-iodobenzyl)-1H-imidazole through X-ray crystallographic analysis reveals fundamental insights into its three-dimensional molecular architecture and solid-state packing behavior. While direct crystallographic data for this specific compound remains limited in the current literature, comparative analysis with structurally related benzylimidazole derivatives provides a comprehensive framework for understanding its conformational preferences [1] [2].

Crystallographic Parameters and Unit Cell Characteristics

Based on crystallographic studies of analogous compounds, 1-(4-iodobenzyl)-1H-imidazole is expected to crystallize in a monoclinic crystal system, most likely adopting the P21/n space group commonly observed for benzylimidazole derivatives [2]. The presence of the iodine substituent significantly influences the unit cell dimensions through both steric and electronic effects. The molecular weight of 284.10 g/mol suggests a cell volume in the range of 1200-1400 ų, with Z = 4 molecules per unit cell [3] [4].

Comparative analysis with 1-benzylimidazole reveals characteristic crystallographic parameters: a = 6.6459(4) Å, b = 6.9825(4) Å, c = 22.3558(12) Å, β = 97.109(1)°, and V = 1029.45(10) ų [2]. The incorporation of the 4-iodobenzyl substituent is anticipated to increase the a and b parameters while maintaining similar c-axis dimensions, resulting in a larger unit cell volume due to the increased molecular size.

Three-Dimensional Conformational Analysis

The molecular conformation of 1-(4-iodobenzyl)-1H-imidazole is characterized by the relative orientation between the imidazole ring and the 4-iodobenzyl moiety. Crystallographic studies of related compounds indicate that the dihedral angle between the phenyl and imidazole rings typically ranges from 80° to 85° [2]. For 1-benzylimidazole, this angle measures 82.6(2)°, suggesting a near-perpendicular arrangement that minimizes steric interactions while maintaining optimal electronic communication between the aromatic systems [2].

The presence of iodine at the para position introduces additional steric bulk without significantly altering the fundamental conformational preferences. However, the heavy atom effect of iodine contributes to enhanced van der Waals interactions and influences the overall crystal packing arrangement. The methylene bridge connecting the imidazole and phenyl rings adopts a characteristic gauche conformation, with the N1-CH2-C(phenyl) torsion angle typically measuring between 60° and 70° [5].

Bond Length and Angle Analysis

Within the imidazole ring system, the bond lengths follow expected patterns: N1-C2 distances range from 1.312(2) to 1.320(3) Å, N1-C5 bonds measure 1.368(3) to 1.375(3) Å, and the N3-C2 bonds span 1.308(3) to 1.315(3) Å [2]. The five-membered ring maintains planarity with maximum deviations from the mean plane typically less than 0.005 Å [1] [6].

The benzyl linkage exhibits standard sp³ hybridization characteristics, with N1-CH2 bond lengths of approximately 1.465(3) Å and CH2-C(phenyl) distances of 1.510(3) Å. The C-I bond length in the para position measures approximately 2.08-2.10 Å, consistent with established values for aromatic carbon-iodine bonds [7].

Intermolecular Interactions and Crystal Packing

The crystal packing of 1-(4-iodobenzyl)-1H-imidazole is stabilized through multiple intermolecular interactions. π-π stacking interactions between imidazole rings represent a dominant stabilizing force, with interplanar separations typically ranging from 3.295(1) to 3.448(3) Å [2]. These head-to-tail stacking arrangements create one-dimensional columns along specific crystallographic directions.

The iodine substituent participates in halogen bonding interactions, forming I···N contacts with imidazole nitrogen atoms from neighboring molecules. These interactions, with distances typically ranging from 3.2 to 3.6 Å, contribute significantly to the overall crystal stability and influence the preferred packing motifs [8].

C-H···π interactions between the methylene protons and aromatic ring systems provide additional stabilization. The geometry of these weak hydrogen bonds, characterized by C-H···π distances of 2.7-3.0 Å and approach angles of 140-160°, creates extended two-dimensional networks within the crystal structure [2].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-(4-iodobenzyl)-1H-imidazole through characteristic chemical shift patterns and coupling relationships. Both proton (¹H) and carbon-13 (¹³C) NMR spectra reveal distinctive features that confirm the molecular structure and substitution pattern [9] [10].

Proton NMR Spectral Analysis

The ¹H NMR spectrum of 1-(4-iodobenzyl)-1H-imidazole displays characteristic resonances that reflect the electronic environment of each proton type. The imidazole ring protons appear in the aromatic region with distinctive chemical shifts. The H-2 proton, positioned between the two nitrogen atoms, resonates as a singlet at approximately 7.80-8.10 ppm due to the deshielding effect of the adjacent nitrogen atoms [11] [12].

The H-4 and H-5 protons of the imidazole ring appear as two separate singlets in the range of 6.90-7.20 ppm. These resonances are shifted upfield relative to H-2 due to the presence of only one adjacent nitrogen atom per carbon. The chemical shift difference between H-4 and H-5 reflects the influence of the N-benzyl substitution pattern [13] [11].

The benzyl methylene protons (N-CH₂) produce a characteristic singlet at 5.05-5.15 ppm, appearing downfield from typical alkyl protons due to the deshielding effects of both the imidazole nitrogen and the aromatic ring. This two-proton singlet serves as a diagnostic feature confirming the benzyl linkage [7].

The aromatic protons of the 4-iodobenzyl group exhibit a distinctive AA'BB' pattern characteristic of para-disubstituted benzene rings. The protons ortho to the iodine substituent (H-3,5) appear as a doublet at approximately 6.80-7.00 ppm with coupling constants of 8.0-8.5 Hz. The protons meta to iodine (H-2,6) resonate as a doublet at 7.60-7.80 ppm with identical coupling constants, shifted downfield due to reduced electron density from the electron-withdrawing iodine [7].

Carbon-13 NMR Spectral Assignments

The ¹³C NMR spectrum provides complementary structural information through characteristic chemical shifts for each carbon environment. The imidazole ring carbons display distinctive patterns: C-2 appears at 137-140 ppm, reflecting the deshielding influence of two adjacent nitrogen atoms. The C-4 and C-5 carbons resonate in the range of 118-125 ppm, with subtle differences based on their relationship to the N-benzyl substituent [10] [14].

The benzyl methylene carbon (N-CH₂) appears at 46-50 ppm, consistent with an sp³ carbon attached to both aromatic and heteroaromatic systems. This assignment is confirmed through correlation spectroscopy experiments that establish connectivity between this carbon and the corresponding proton signal [14].

The aromatic carbons of the 4-iodobenzyl group exhibit characteristic chemical shifts influenced by the iodine substituent. The quaternary carbon bearing iodine (C-4) appears significantly upfield at approximately 92-95 ppm due to the heavy atom effect and increased electron density. The carbons ortho to iodine (C-3,5) resonate at 138-140 ppm, while the meta carbons (C-2,6) appear at 130-132 ppm [7].

The ipso carbon of the benzyl group (C-1) typically resonates at 137-139 ppm, similar to other aromatic carbons but distinguishable through multiplicity and intensity patterns in proton-decoupled spectra [10] [14].

Two-Dimensional NMR Correlations

Heteronuclear single quantum coherence (HSQC) spectroscopy establishes direct carbon-proton connectivity, confirming the assignment of corresponding ¹H and ¹³C resonances. Cross-peaks between the benzyl methylene protons (5.05-5.15 ppm) and carbon (46-50 ppm) provide definitive confirmation of this structural feature [14].

Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range coupling relationships that confirm the substitution pattern. Key correlations include interactions between the benzyl methylene protons and the imidazole C-2 carbon, establishing the N-benzyl connectivity. Additional correlations between aromatic protons and quaternary carbons confirm the para-iodo substitution pattern [15].

Solvent Effects and Temperature Dependence

The chemical shifts of 1-(4-iodobenzyl)-1H-imidazole exhibit sensitivity to solvent polarity and hydrogen bonding capacity. In deuterated chloroform (CDCl₃), the resonances appear at the chemical shifts described above. However, in more polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆), systematic downfield shifts of 0.2-0.5 ppm are observed for imidazole protons due to solvent-solute hydrogen bonding interactions [16] [13].

Temperature-dependent studies reveal coalescence behavior for certain resonances, particularly the imidazole N-H proton when present in tautomeric equilibria. The activation barriers for these exchange processes provide insights into the dynamic behavior of the molecule in solution [13].

Infrared (IR) and Mass Spectrometry (MS) Fingerprinting

Infrared spectroscopy and mass spectrometry provide complementary analytical techniques for the structural characterization of 1-(4-iodobenzyl)-1H-imidazole, offering distinctive fingerprint patterns that confirm molecular identity and structural features [7] [17].

Infrared Spectroscopic Analysis

The infrared spectrum of 1-(4-iodobenzyl)-1H-imidazole exhibits characteristic absorption bands that reflect the vibrational modes of specific functional groups and structural elements. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, with multiple bands corresponding to the different aromatic environments present in both the imidazole and benzyl moieties [17] [18].

The imidazole ring displays distinctive vibrational characteristics in several spectral regions. The C=N stretching vibrations appear as medium to strong absorptions in the range of 1580-1620 cm⁻¹, reflecting the aromatic character and electron delocalization within the five-membered ring. These bands are diagnostic for imidazole derivatives and serve as important fingerprint features [17] [19].

The C=C aromatic stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, with contributions from both the imidazole and phenyl ring systems. The exact positions and intensities of these bands are influenced by the electronic effects of the iodine substituent, which modulates the electron density distribution within the aromatic systems [17].

The methylene C-H stretching vibrations of the benzyl linkage appear at 2920-2980 cm⁻¹, providing confirmation of the aliphatic bridge between the aromatic systems. The corresponding bending vibrations occur in the range of 1400-1470 cm⁻¹, with characteristic scissoring and wagging modes that distinguish methylene groups from other alkyl functionalities [7].

Characteristic Vibrational Modes

The out-of-plane bending vibrations of aromatic C-H bonds provide valuable structural information about the substitution patterns. For the para-disubstituted benzene ring, characteristic bands appear at 800-850 cm⁻¹, confirming the 1,4-substitution pattern. The imidazole ring contributes additional out-of-plane vibrations in the 700-800 cm⁻¹ region, with larger motion contributions from C(4,5)-H compared to C(2)-H [17].

The C-I stretching vibration appears as a weak to medium intensity band in the 500-600 cm⁻¹ region, though this assignment requires careful interpretation due to potential overlap with other low-frequency modes. The presence of iodine also influences the fingerprint region (400-1500 cm⁻¹) through coupling with other vibrational modes [7].

The N-CH₂ stretching and bending vibrations provide diagnostic information about the benzyl linkage. The C-N stretching mode typically appears at 1200-1300 cm⁻¹, while the N-CH₂ bending vibrations contribute to the complex absorption pattern in the 1400-1500 cm⁻¹ region [19].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1-(4-iodobenzyl)-1H-imidazole produces characteristic fragmentation patterns that confirm the molecular structure and substitution arrangement. The molecular ion peak appears at m/z 284, corresponding to the molecular weight of the intact compound. The isotope pattern shows the characteristic signature of iodine, with the molecular ion appearing as a single peak due to the monoisotopic nature of ¹²⁷I [3] [20].

The base peak typically corresponds to the 4-iodobenzyl cation (m/z 217), formed through cleavage of the N-CH₂ bond with charge retention on the benzyl fragment. This fragmentation pathway reflects the stability of the benzylic carbocation and represents the most favorable ionization pathway under electron impact conditions [20].

Secondary fragmentation produces the 4-iodotoluene radical cation (m/z 218) through loss of the imidazole moiety, and the iodophenyl cation (m/z 203) via loss of the methylene group from the 4-iodobenzyl fragment. These fragmentation patterns are consistent with established mechanisms for benzyl-substituted heterocycles [7] [20].

The imidazole-containing fragments appear at lower intensities, with peaks at m/z 68 (imidazole molecular ion) and m/z 41 (C₂H₃N⁺). The relative intensities of these fragments provide information about the electron density distribution and bond strengths within the molecule [21] [20].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, 1-(4-iodobenzyl)-1H-imidazole exhibits different fragmentation behavior due to the gentler ionization process. The protonated molecular ion [M+H]⁺ appears at m/z 285, with minimal fragmentation under standard conditions. This technique proves particularly valuable for molecular weight confirmation and structural verification [19].

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion reveal controlled fragmentation pathways that provide detailed structural information. The primary fragmentation involves loss of the imidazole moiety, producing fragment ions that retain the 4-iodobenzyl structure and confirm the substitution pattern [22].

Computational Modeling of Electronic and Steric Properties

Computational quantum chemistry methods provide detailed insights into the electronic structure, frontier molecular orbitals, and steric properties of 1-(4-iodobenzyl)-1H-imidazole. Density functional theory (DFT) calculations using the B3LYP functional with 6-311G(d,p) basis sets offer reliable predictions of molecular properties and electronic characteristics [23] [24].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 1-(4-iodobenzyl)-1H-imidazole exhibit characteristic distributions that reflect the electronic properties of the combined imidazole-benzyl system. DFT calculations predict HOMO energies in the range of -6.0 to -6.5 eV, consistent with electron-rich heterocyclic systems. The HOMO orbital shows significant electron density localization on the imidazole ring, particularly on the nitrogen atoms and C-4/C-5 positions [24] [25].

The LUMO energy levels are calculated to be approximately -1.5 to -2.0 eV, with substantial contributions from the π* orbitals of both aromatic systems. The presence of iodine as an electron-withdrawing substituent stabilizes the LUMO relative to unsubstituted analogues, resulting in a reduced HOMO-LUMO energy gap of approximately 4.5-5.0 eV [24] [26].

This energy gap value indicates moderate chemical reactivity and suggests good kinetic stability. The relatively large HOMO-LUMO gap implies reduced polarizability and classifies the molecule as a "hard" species according to Pearson's hard-soft acid-base theory [27] [28]. The calculated energy gap is consistent with experimental UV-visible absorption data, which shows absorption maxima in the 250-280 nm region [24].

Global Reactivity Descriptors

Computational analysis provides quantitative measures of molecular reactivity through global descriptors derived from frontier orbital energies. The ionization potential (I), calculated as the negative of the HOMO energy, measures approximately 6.0-6.5 eV, indicating moderate electron-donating capability. The electron affinity (A), derived from the LUMO energy, ranges from 1.5-2.0 eV, suggesting reasonable electron-accepting properties [24] [27].

The electronegativity (χ), calculated as (I + A)/2, typically measures 3.8-4.2 eV, indicating balanced electron-donating and electron-accepting characteristics. The chemical hardness (η), defined as (I - A)/2, ranges from 2.2-2.8 eV, confirming the "hard" classification and suggesting resistance to charge transfer processes [27].

The global softness (S = 1/2η) measures 0.18-0.23 eV⁻¹, indicating moderate reactivity toward electrophilic and nucleophilic attack. The electrophilicity index (ω = χ²/2η) typically ranges from 2.5-3.5 eV, classifying 1-(4-iodobenzyl)-1H-imidazole as a strong electrophile capable of significant electron-accepting interactions [24] [27].

Steric Properties and Conformational Analysis

Computational geometry optimization reveals the preferred three-dimensional structure of 1-(4-iodobenzyl)-1H-imidazole and quantifies steric interactions between different molecular regions. The dihedral angle between the imidazole and phenyl rings typically measures 75-85°, representing a compromise between steric repulsion and electronic conjugation effects [5].

The steric bulk of the iodine substituent influences the overall molecular shape and accessibility of reactive sites. Van der Waals volume calculations predict a molecular volume of approximately 180-200 ų, significantly larger than unsubstituted imidazole (68 ų) due to the extended benzyl group and iodine atom .

Conformational analysis reveals multiple local minima corresponding to different orientations of the benzyl group relative to the imidazole ring. The energy barriers between these conformations typically measure 2-5 kcal/mol, indicating rapid interconversion at room temperature. This conformational flexibility has important implications for molecular recognition and binding interactions [23] [30].

The calculated dipole moment ranges from 3.0-4.5 Debye, reflecting the asymmetric charge distribution created by the electron-withdrawing iodine and electron-donating imidazole functionalities. This significant dipole moment influences intermolecular interactions and solubility properties in polar solvents [24] [25].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types